molecular formula C4HCl2N3O2 B6598429 2,3-dichloro-5-nitropyrazine CAS No. 88803-87-6

2,3-dichloro-5-nitropyrazine

Cat. No. B6598429
CAS RN: 88803-87-6
M. Wt: 193.97 g/mol
InChI Key: JPMWGDHAZVAEHD-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-nitropyrazine (DCNP) is an important chemical compound in the field of organic chemistry. It is a highly reactive compound with a wide variety of uses in the laboratory, from synthesis to applications in scientific research. DCNP is an important intermediate compound in many organic synthesis reactions, and it has been used as a catalyst for numerous reactions. DCNP has also been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics. In addition, DCNP has been studied for its potential applications in biochemistry and physiology, and its mechanism of action has been investigated in several studies.

Scientific Research Applications

2,3-dichloro-5-nitropyrazine has been used in a variety of scientific research applications. For example, it has been used as a catalyst in organic synthesis reactions, such as the synthesis of pharmaceuticals and other compounds. It has also been used as a reagent in the synthesis of other compounds, such as polymers and dyes. In addition, 2,3-dichloro-5-nitropyrazine has been used in the synthesis of a variety of antibiotics, including ciprofloxacin, norfloxacin, and ampicillin.

Mechanism of Action

The mechanism of action of 2,3-dichloro-5-nitropyrazine is not fully understood. It is believed that 2,3-dichloro-5-nitropyrazine acts as an oxidizing agent, and it is thought to be involved in the oxidation of organic compounds. In addition, it is believed that 2,3-dichloro-5-nitropyrazine may be involved in the formation of free radicals, which can cause damage to cells and tissues.
Biochemical and Physiological Effects
2,3-dichloro-5-nitropyrazine has been studied for its potential biochemical and physiological effects. In studies involving animals, 2,3-dichloro-5-nitropyrazine has been found to have a variety of effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of tumor growth. In addition, 2,3-dichloro-5-nitropyrazine has been found to have a variety of effects on the nervous system, including the stimulation of nerve growth, the protection of neurons, and the inhibition of seizures.

Advantages and Limitations for Lab Experiments

2,3-dichloro-5-nitropyrazine has several advantages and limitations for laboratory experiments. One advantage is that it is a highly reactive compound and can be used in a variety of reactions. Additionally, 2,3-dichloro-5-nitropyrazine is relatively inexpensive and can be easily obtained from chemical suppliers. However, 2,3-dichloro-5-nitropyrazine is a highly toxic compound and should be handled with extreme caution.

Future Directions

There are several potential future directions for the use of 2,3-dichloro-5-nitropyrazine. One potential direction is the use of 2,3-dichloro-5-nitropyrazine in the synthesis of new and improved drugs. Additionally, 2,3-dichloro-5-nitropyrazine could be used to synthesize new polymers and dyes. Finally, 2,3-dichloro-5-nitropyrazine could be further studied to better understand its biochemical and physiological effects, and to develop new treatments for diseases.

Synthesis Methods

2,3-dichloro-5-nitropyrazine can be synthesized in a variety of ways. One common method is the reaction of 2,3-dichloro-5-nitrobenzene and hydrazine hydrate in the presence of a strong base such as potassium hydroxide. This reaction produces 2,3-dichloro-5-nitropyrazine as well as other by-products. Other methods of synthesis involve the reaction of 2,3-dichloro-5-nitrobenzene and other reagents, such as sodium nitrite and thionyl chloride.

properties

IUPAC Name

2,3-dichloro-5-nitropyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2N3O2/c5-3-4(6)8-2(1-7-3)9(10)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMWGDHAZVAEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40750259
Record name 2,3-Dichloro-5-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40750259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-5-nitroPyrazine

CAS RN

88803-87-6
Record name 2,3-Dichloro-5-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40750259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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